molecular formula C8H7ClO3 B8213222 5-Chloro-2-methoxy-(d3)-benzoic acid

5-Chloro-2-methoxy-(d3)-benzoic acid

Cat. No.: B8213222
M. Wt: 189.61 g/mol
InChI Key: HULDRQRKKXRXBI-FIBGUPNXSA-N
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Description

5-Chloro-2-methoxy-(d3)-benzoic acid is a deuterated derivative of 5-Chloro-2-methoxybenzoic acid. This compound is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, with the carboxylic acid group at the 1st position. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-(d3)-benzoic acid typically involves the deuteration of 5-Chloro-2-methoxybenzoic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 5-Chloro-2-methoxybenzoic acid with deuterated methanol (CD3OD) in the presence of a deuterating catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) or deuterated solvents in the presence of catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure complete deuteration and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-(d3)-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of 5-Chloro-2-methoxybenzaldehyde or 5-Chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-Chloro-2-methoxybenzyl alcohol.

Scientific Research Applications

5-Chloro-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.

    Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of deuterated materials for research and development purposes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are primarily studied in the context of its deuterated nature, which allows for detailed analysis using spectroscopic techniques.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzoic acid: The non-deuterated counterpart, commonly used in similar applications.

    5-Chloro-2-methoxybenzaldehyde: An oxidation product with different chemical properties.

    5-Chloro-2-methoxybenzyl alcohol: A reduction product with distinct reactivity.

Uniqueness

5-Chloro-2-methoxy-(d3)-benzoic acid is unique due to its deuterium atoms, which provide distinct advantages in spectroscopic studies and metabolic tracing. The presence of deuterium allows for the differentiation of this compound from its non-deuterated counterparts, making it valuable in research applications where precise tracking and analysis are required.

Properties

IUPAC Name

5-chloro-2-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDRQRKKXRXBI-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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